molecular formula C15H14N4O3S B2506051 6-Amino-1-ethyl-5-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 871544-59-1

6-Amino-1-ethyl-5-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2506051
CAS No.: 871544-59-1
M. Wt: 330.36
InChI Key: SDKDPMARNAEWCY-UHFFFAOYSA-N
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Description

6-Amino-1-ethyl-5-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound with a molecular formula of C15H14N4O3S. This compound features a pyrimidinedione core, a thiazole ring, and a phenyl group, making it a versatile molecule in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through multiple synthetic routes, often involving multi-step reactions. One common method includes the condensation of appropriate precursors such as ethylamine, 4-hydroxybenzaldehyde, and thiourea under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, and may involve heating to promote the formation of the thiazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like halides or alkylating agents.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Employed in the study of enzyme inhibitors and as a tool in molecular biology research.

  • Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • Fenoterol: A beta-adrenergic agonist with a similar phenyl group.

  • Thiazolidinediones: Compounds with a thiazole ring used in diabetes treatment.

  • Pyrimidinediones: Other compounds with a pyrimidinedione core used in various pharmaceutical applications.

Properties

IUPAC Name

6-amino-1-ethyl-5-[2-(4-hydroxyphenyl)-1,3-thiazol-4-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O3S/c1-2-19-12(16)11(13(21)18-15(19)22)10-7-23-14(17-10)8-3-5-9(20)6-4-8/h3-7,20H,2,16H2,1H3,(H,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKDPMARNAEWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=O)NC1=O)C2=CSC(=N2)C3=CC=C(C=C3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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